(R)-alpha-Methylaspartic acid-4-(tert-butyl) ester
Overview
Description
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether linkage. They are derived from carboxylic acids and alcohols. Tert-butyl esters are a type of ester where the alcohol part is tert-butyl, a branched chain of carbon12.
Synthesis Analysis
Esters can be synthesized through a process called esterification, which typically involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid3. The specific synthesis process for “®-alpha-Methylaspartic acid-4-(tert-butyl) ester” would depend on the specific structures of the starting materials3.
Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl (C=O) and an ether (R-O-R’) group. In the case of tert-butyl esters, one of the R groups is a tert-butyl group12.Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that “®-alpha-Methylaspartic acid-4-(tert-butyl) ester” would undergo depend on its specific structure3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure12.Scientific Research Applications
Synthesis of Boronic Acid Analogues
A synthetic route developed for the preparation of novel alpha-aminoboronic acids aimed to study the roles of proteases in biological systems. This method afforded alpha-aminoboronic acids with the general formula R'-NHCH(R)BO(2)-pinanediol, where R includes -CH(2)CO(2)tBu, indicating the relevance of tert-butyl ester protected amino acids in synthesizing inhibitors of serine proteases. This methodology is particularly advantageous for side chains prone to elimination or unwanted enolate formation, demonstrating the synthetic versatility of protected amino acids like (R)-alpha-Methylaspartic acid-4-(tert-butyl) ester in producing biologically active compounds (Jagannathan, Forsyth, & Kettner, 2001).
Organocatalysis
Primary amine-thioureas based on tert-butyl esters of α-amino acids have been identified as efficient organocatalysts for "difficult" Michael reactions. This highlights the importance of tert-butyl ester protected α-amino acids, such as (R)-alpha-Methylaspartic acid-4-(tert-butyl) ester, in enabling high yields and enantioselectivities in organic synthesis. The utility of this methodology was demonstrated through the efficient synthesis of pharmaceutically relevant compounds, showcasing the potential applications of (R)-alpha-Methylaspartic acid derivatives in drug synthesis (Tsakos, Kokotos, & Kokotos, 2012).
Chiroptical Properties of Polymers
Research on the synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s utilized chiral methylpropargyl ester monomers containing amino acid moieties, including derivatives similar to (R)-alpha-Methylaspartic acid-4-(tert-butyl) ester. These polymers demonstrated predominantly one-handed helical structures, revealing the potential of (R)-alpha-Methylaspartic acid derivatives in the design of chiroptical materials (Qu, Sanda, & Masuda, 2009).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some esters are relatively safe to handle, while others can be hazardous. Without specific information on “®-alpha-Methylaspartic acid-4-(tert-butyl) ester”, it’s difficult to provide specific safety information4.
Future Directions
The future directions for research on a specific compound would depend on its potential applications. For example, if “®-alpha-Methylaspartic acid-4-(tert-butyl) ester” has potential therapeutic applications, future research might focus on clinical trials. If it has potential industrial applications, future research might focus on improving its synthesis or finding new uses for it.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
properties
IUPAC Name |
(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZVYPYYUPDQY-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)OC(C)(C)C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225273 | |
Record name | 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-Methylaspartic acid-4-(tert-butyl) ester | |
CAS RN |
1231709-25-3 | |
Record name | 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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